4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Bronchosecretolytic Mucolytic Pyrimidine-thioether

Procure 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1226439‑49‑1) as a regioisomeric comparator for head‑to‑head bronchosecretolytic screening against tasuldine in the mouse phenol‑red tracheal excretion model. Its unique 4‑(4‑fluorophenyl)‑6‑(pyridin‑2‑ylmethylthio) scaffold allows controlled oxidation to sulfoxide/sulfone matched‑pairs for evaluating sulfur oxidation state vs. target engagement (e.g., p38 MAPK, FLAP). Also serves as a logD₇.₄/PAMPA probe to experimentally validate the predicted ΔXLogP3 shift of ≈+1.7 log units vs. the unsubstituted core. Ideal for establishing regioisomeric boundaries of the bronchosecretolytic pharmacophore.

Molecular Formula C16H12FN3S
Molecular Weight 297.35
CAS No. 1226439-49-1
Cat. No. B2519315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
CAS1226439-49-1
Molecular FormulaC16H12FN3S
Molecular Weight297.35
Structural Identifiers
SMILESC1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2
InChIKeyJXKFNPSWOAGRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine | CAS 1226439-49-1 | Procurement-Relevant Structural & Pharmacophoric Profile


4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine (CAS 1226439-49-1) is a heterocyclic small molecule (C₁₆H₁₂FN₃S, MW 297.4 g/mol ) belonging to the class of pyrimidine-thioalkyl pyridine derivatives, a pharmacophore historically associated with bronchosecretolytic, mucolytic, and antiphlogistic activities [1]. Its core structure embeds a 4-fluorophenyl substituent at the pyrimidine 4-position and a pyridin-2-ylmethylthio moiety at the 6-position, a substitution pattern distinct from the prototypical 2-[(3-pyridinylmethyl)thio]pyrimidine scaffold of the clinical-stage mucolytic agent tasuldine [2]. This compound serves as a versatile intermediate for downstream functionalization via oxidation of the thioether to sulfoxide or sulfone congeners.

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine | Why In‑Class Pyrimidine‑Thioether Analogs Are Not Interchangeable


Within the pyrimidine-thioalkyl pyridine family, minor positional isomerism and substituent variation produce large shifts in pharmacodynamic and pharmacokinetic behavior. The prototypical 2-[(3-pyridinylmethyl)thio]pyrimidine (tasuldine) achieves bronchosecretolytic efficacy via systemic administration and has directly demonstrated superiority over ambroxol in phenol‑red tracheal excretion assays in mice [1]. Altering the pyridine attachment point from the 3- to the 2-position, relocating the thioether from the pyrimidine 2- to the 6-position, and introducing a hydrophobic 4-fluorophenyl group at the pyrimidine 4-position are collectively expected to reconfigure target engagement, metabolic stability, and the potential for reactive metabolite formation—concerns explicitly documented for 4‑thioalkyl‑pyrimidines in 11β‑HSD1 inhibitor programs [2]. Therefore, procurement for biological evaluation cannot rely on class‑average properties; the specific regioisomer and substitution pattern must be tested directly.

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine | Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 6‑Position Thioether vs. Prototypical 2‑Position Thioether Bronchosecretolytics

The target compound bears the pyridin-2-ylmethylthio substituent at the pyrimidine 6‑position, whereas the clinical‑stage bronchosecretolytic tasuldine (2‑[(3‑pyridinylmethyl)thio]pyrimidine, CAS 88579‑39‑9) carries the thioether at the pyrimidine 2‑position with a 3‑pyridinylmethyl linkage [1]. In the mouse phenol‑red tracheal secretion model, tasuldine (2‑thioether regioisomer) produced greater secretion than ambroxol after systemic administration [2]. No equivalent in‑vivo secretion data are publicly available for the 6‑thioether, 4‑(4‑fluorophenyl)‑substituted regioisomer (1226439‑49‑1), and the activity of the 2‑thioether scaffold cannot be assumed to translate to the 6‑thioether scaffold given the known sensitivity of bronchosecretolytic potency to the pyrimidine substitution site within the broader patent class [3].

Bronchosecretolytic Mucolytic Pyrimidine-thioether Regioisomer comparison

4‑(4‑Fluorophenyl) Substituent vs. 4‑Unsubstituted Pyrimidine‑Thioether Core: Lipophilicity and Predicted ADME Differentiation

Introduction of the 4‑(4‑fluorophenyl) substituent at the pyrimidine 4‑position distinguishes 1226439‑49‑1 from the unsubstituted 2‑[(pyridinylmethyl)thio]pyrimidine core exemplified by tasuldine derivatives. The computed octanol‑water partition coefficient for the structurally analogous compound 3‑deuterio‑6‑(4‑fluorophenyl)‑5‑pyridin‑4‑yl‑2,3‑dihydroimidazo[2,1‑b][1,3]thiazole (XLogP3 = 2.9 [1]) suggests that the 4‑fluorophenyl‑bearing congener possesses substantially higher lipophilicity than tasuldine (predicted logP ≈ 1.2). Elevated lipophilicity in pyrimidine‑thioether antiplasmodial series has been empirically correlated with increased antiparasitic activity . However, in 11β‑HSD1 inhibitor programs, 4‑thioalkyl‑pyrimidines bearing lipophilic substituents raised reactive‑metabolite liability concerns that were mitigated by replacing sulfur with carbon [2].

Lipophilicity ADME Fluorophenyl substitution Physicochemical comparison

Thioether Oxidative Lability: Differentiation as a Prodrug or Derivatization Intermediate

The thioether linkage in 1226439‑49‑1 is susceptible to oxidation to the corresponding sulfoxide and sulfone [1]. This chemical property is exploited in the pyrimidine‑thioether HIV‑1 non‑nucleoside reverse transcriptase inhibitor (NNRTI) series, where oxidation modulates both potency and resistance profiles. Pyrimidine thioethers as a class have demonstrated activity against wild‑type HIV‑1 RT and retain efficacy against the BHAP‑resistant P236L mutant [2]. The specific oxidizability of the 6‑pyridin‑2‑ylmethylthio moiety in 1226439‑49‑1 offers a synthetic handle that is absent in carbon‑linked or fully oxidized analogs, enabling systematic exploration of sulfur oxidation state vs. target engagement.

Sulfoxide Sulfone Prodrug Thioether oxidation

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine | Evidence‑Anchored Application Scenarios for Procurement Decision‑Making


Bronchosecretolytic Lead‑Finding: Regioisomeric Comparator for Tasuldine‑Class SAR

Use 1226439‑49‑1 as a structurally distinct comparator molecule in head‑to‑head bronchosecretolytic screening against the clinical prototype tasuldine (2‑[(3‑pyridinylmethyl)thio]pyrimidine) in the mouse phenol‑red tracheal excretion model [1]. Because the 6‑position thioether and 4‑(4‑fluorophenyl) substitution constitute a novel regioisomeric space within the pyrimidine‑thioalkyl pyridine patent class [2], positive activity would identify a new sub‑series for mucolytic development; negative data would establish regioisomeric boundaries of the pharmacophore.

Sulfur‑Oxidation‑State SAR Library Synthesis Hub

Employ 1226439‑49‑1 as the parent thioether for controlled oxidation to the corresponding sulfoxide and sulfone derivatives, generating a matched‑pair panel for evaluating sulfur oxidation state vs. biological target engagement (e.g., HIV‑1 RT, p38 MAP kinase, or FLAP inhibition). This approach is validated by the pyrimidine thioether NNRTI series, where oxidation state critically modulates potency against wild‑type and resistant RT variants [3].

Physicochemical Property Benchmarking: 4‑Fluorophenyl Lipophilicity Impact Assessment

Utilize 1226439‑49‑1 as a probe to experimentally determine how the 4‑(4‑fluorophenyl) substituent affects logD₇.₄, aqueous solubility, and parallel artificial membrane permeability (PAMPA) relative to the unsubstituted 2‑[(pyridinylmethyl)thio]pyrimidine core. The predicted ΔXLogP3 of approximately +1.7 log units [4] requires experimental validation, particularly given the documented reactive‑metabolite liability of lipophilic 4‑thioalkyl‑pyrimidines in 11β‑HSD1 programs [5].

Kinase or FLAP Inhibitor Screening: Pyrimidine‑Thioether Pharmacophore Expansion

Screen 1226439‑49‑1 against a panel of kinases (e.g., p38α MAPK, EGFR, Mer) or 5‑lipoxygenase‑activating protein (FLAP) to evaluate whether the 4‑(4‑fluorophenyl)‑6‑(pyridin‑2‑ylmethylthio)pyrimidine scaffold retains or improves upon the inhibitory activity reported for related pyrimidine‑thioether chemotypes. The pyrimidine‑thioether class has precedent as p38 inhibitors [6] and FLAP inhibitors [7]; this compound extends coverage to an underexplored substitution pattern.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.